B1576120 Magainin-St1

Magainin-St1

Cat. No.: B1576120
Attention: For research use only. Not for human or veterinary use.
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Description

Magainin-St1 is a synthetic antimicrobial peptide (AMP) analog based on the magainin family of peptides first discovered in the skin of the African clawed frog, Xenopus laevis . As a key component of innate immunity, magainins have been the focus of extensive research for their potential as novel therapeutic agents against drug-resistant bacteria . These peptides are characterized by their cationic (positively charged) and amphipathic nature, which allows them to interact preferentially with the negatively charged membranes of microorganisms over the neutral membranes of mammalian cells . This compound is expected to be unstructured in aqueous solution but folds into an amphipathic alpha-helix upon binding to lipid bilayers . Its primary mechanism of action is believed to involve permeabilizing the bacterial cell membrane. Biophysical studies on related magainins indicate that the peptide initially binds parallel to the membrane surface , causing membrane thinning and ultimately forming toroidal pores that disrupt the membrane's integrity and lead to cell death . This mechanism provides a broad-spectrum activity that is less prone to inducing bacterial resistance compared to conventional antibiotics . This compound is supplied for research applications only. It is an essential tool for studying the biophysics of peptide-membrane interactions, exploring synergistic effects with other AMPs like PGLa , and developing new anti-infective strategies to combat multidrug-resistant pathogens. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

bioactivity

Gram+ & Gram-,

sequence

GLKEVAHSAKKFAKGFISGLTGS

Origin of Product

United States

Structural Characterization and Biophysical Properties of Magainin St1

Primary Amino Acid Sequence Analysis and Characterization

The primary structure of Magainin-St1 was deduced from the nucleotide sequence of its corresponding gene. nih.gov The amino acid sequence is GLKEVAHSAKKFAKGFISGLTGS. Like other members of the magainin family, this compound is a cationic peptide, a property conferred by the presence of basic amino acid residues. mdpi.comwur.nl This positive charge is crucial for its initial interaction with the negatively charged components of microbial membranes. wur.nlgenscript.com

The magainin family of peptides, including Magainin-1 and Magainin-2 isolated from Xenopus laevis, are typically 23 amino acids in length. nih.govstockpr.com this compound shares this characteristic length. The table below provides a comparison of the primary sequences of this compound and other notable magainin peptides.

PeptideSequenceOrganism
This compound GLKEVAHSAKKFAKGFISGLTGSSilurana tropicalis
Magainin-1 GIGKFLHSAGKFGKAFVGEIMKSXenopus laevis
Magainin-2 GIGKFLHSAKKFGKAFVGEIMNSXenopus laevis

Secondary Structure Formation: Alpha-Helical Conformation and Amphipathicity

A defining feature of magainin peptides is their ability to adopt an amphipathic α-helical conformation upon interacting with membrane environments. mdpi.compeptanova.denih.gov In this secondary structure, the amino acid residues are arranged in a helical pattern where the hydrophobic (nonpolar) and hydrophilic (polar and charged) side chains are segregated on opposite faces of the helix. researchgate.net This spatial arrangement is critical for the peptide's mechanism of action, allowing the cationic face to interact with the negatively charged phospholipid head groups of bacterial membranes, while the hydrophobic face can insert into the lipid bilayer. researchgate.netplos.org

Random Coil to Alpha-Helix Transition upon Membrane Interaction

In an aqueous solution, this compound and other magainins typically exist in a disordered or random coil state. mdpi.comnih.govmdpi.com This lack of a defined structure in solution is energetically favorable. However, upon encountering a membrane environment, particularly one containing anionic phospholipids (B1166683) characteristic of bacterial membranes, the peptide undergoes a significant conformational change. nih.govmdpi.combiorxiv.org This transition from a random coil to a well-defined α-helix is a key step in its antimicrobial activity. mdpi.comnih.gov The membrane environment provides a nonpolar setting that stabilizes the formation of the α-helical structure. mdpi.com

Advanced Structural Elucidation Methodologies

Several advanced biophysical techniques have been instrumental in characterizing the structure of magainins, including this compound, and understanding their conformational dynamics.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

Circular dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in different environments. ntu.edu.sg CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. ntu.edu.sg The resulting spectrum provides information about the proportions of different secondary structural elements, including α-helices, β-sheets, and random coils. ntu.edu.sg

For magainin peptides, CD studies have consistently shown that they are largely unstructured (random coil) in aqueous buffer. nih.govresearchgate.net However, in the presence of membrane-mimicking environments, such as detergent micelles (e.g., SDS) or lipid vesicles, the CD spectra exhibit the characteristic double minima at approximately 208 and 222 nm, which is indicative of a high α-helical content. mdpi.comresearchgate.netnih.gov These studies provide direct evidence for the membrane-induced random coil-to-helix transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane-Bound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information of peptides and proteins in solution and in membrane-like environments. nih.govresearchgate.net Solid-state NMR, in particular, has been invaluable for determining the structure and orientation of magainins when bound to lipid bilayers. nih.govresearchgate.net

By using specifically isotope-labeled (e.g., ¹⁵N) magainin peptides, researchers can determine the orientation of the α-helix relative to the membrane surface. nih.govresearchgate.net Studies on magainin-2 have shown that the peptide helix lies parallel to the surface of the lipid bilayer. nih.gov NMR studies can also provide detailed atomic-level insights into the interactions between the peptide and the lipid molecules, helping to build a comprehensive picture of the membrane-bound state. plos.org

Molecular Dynamics Simulations and Theoretical Modeling of Conformational States

Molecular dynamics (MD) simulations offer a computational approach to study the conformational dynamics and interactions of peptides like this compound with membranes at an atomic level of detail. yu.edu.jonih.gov These simulations can model the behavior of the peptide in different environments, such as in water or embedded within a lipid bilayer, over time. yu.edu.jo

MD simulations have been used to investigate the random coil-to-helix transition, the stability of the α-helical structure within the membrane, and the formation of pores or other membrane disruptions. plos.org These theoretical models complement experimental data from techniques like CD and NMR, providing a dynamic view of the peptide's mechanism of action and helping to refine our understanding of how this compound and other magainins function. yu.edu.jonih.gov For example, simulations can reveal details about the peptide's orientation, depth of insertion into the membrane, and the specific interactions that stabilize the peptide-membrane complex. yu.edu.joplos.org

Molecular and Cellular Mechanism of Action of Magainin St1

Interactions with Biological Membranes

The initial and most critical step in the antimicrobial action of Magainin-St1 is its interaction with the cell membranes of target organisms. This interaction is a complex process governed by a combination of electrostatic and hydrophobic forces, ultimately leading to the disruption of the membrane's barrier function. The peptide's amphipathic α-helical structure is central to this process, featuring a cationic face that interacts with the negatively charged components of microbial membranes and a hydrophobic face that inserts into the lipid bilayer.

Electrostatic Interactions with Anionic Phospholipids (B1166683)

The selective toxicity of magainins, including this compound, towards bacterial cells over host cells is largely attributed to the differences in membrane composition. nih.gov Bacterial membranes are rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. core.ac.uk In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like sphingomyelin (B164518) and phosphatidylcholine, resulting in an electrically neutral surface. core.ac.uk

This compound, being a cationic peptide, is electrostatically attracted to the negatively charged bacterial membranes. plos.org This initial binding is a crucial prerequisite for its subsequent disruptive actions. core.ac.uk The positive charges on the peptide, conferred by its amino acid composition, facilitate a strong association with the anionic phospholipid headgroups. plos.orgnih.gov This electrostatic attraction concentrates the peptide on the bacterial surface, a key factor in its potent antimicrobial activity. core.ac.uk Studies on magainin analogs have demonstrated that increasing the cationic charge up to a certain threshold can enhance antimicrobial activity by strengthening these initial electrostatic interactions. core.ac.uk

Hydrophobic Insertion and Membrane Thinning

Following the initial electrostatic binding, the hydrophobic face of the amphipathic this compound helix interacts with the nonpolar acyl chains of the membrane lipids. core.ac.uk This hydrophobic interaction drives the insertion of the peptide into the lipid bilayer. core.ac.uk As the peptide partitions into the membrane interface, it disrupts the ordered packing of the lipid acyl chains, leading to a phenomenon known as membrane thinning. frontiersin.orgnih.govlatrobe.edu.au

The insertion of magainin peptides into the membrane interface causes a disordering effect on the lipid fatty acyl chains, particularly in the deeper regions of the bilayer. frontiersin.org This disruption of the finely tuned balance of van der Waals forces, hydrogen bonding, and electrostatic interactions that maintain bilayer integrity is a significant driving force for the peptide's lytic activity. frontiersin.org The presence of the peptide in the interfacial region effectively creates a local thinning of the membrane, a process that has been observed for magainin 2 and is considered a fundamental mechanism of membrane perturbation by many antimicrobial peptides. nih.govlatrobe.edu.au This thinning can be a precursor to the formation of more disruptive structures like pores. latrobe.edu.au

Membrane Permeabilization Models

The precise mechanism by which this compound ultimately permeabilizes the bacterial membrane is a subject of ongoing research, with several models proposed to explain the observed phenomena. The most prominent models for magainin peptides are the toroidal pore model and the carpet model. These models are not necessarily mutually exclusive, and the operative mechanism can depend on factors such as peptide concentration and lipid composition.

Toroidal Pore Formation

The toroidal pore, or "wormhole," model is a widely accepted mechanism for membrane permeabilization by magainin peptides. latrobe.edu.aumdpi.com In this model, after initial binding and insertion, the peptides aggregate and induce a significant local curvature in the membrane. latrobe.edu.au This leads to the formation of a pore where the lipid monolayers bend continuously from the outer leaflet to the inner leaflet, creating a channel lined by both the peptides and the lipid headgroups. latrobe.edu.auresearchgate.net

This structure is distinct from the "barrel-stave" model, where the pore is formed exclusively by an aggregation of transmembrane peptides. In the toroidal pore, the phospholipids are an integral part of the pore lining. nih.gov This arrangement allows for the passage of ions and other small molecules across the membrane, leading to the dissipation of electrochemical gradients and ultimately cell death. nih.gov Molecular dynamics simulations and experimental data from techniques like neutron scattering and cryo-electron microscopy support the formation of toroidal pores by magainin 2, with pore diameters estimated to be in the range of 70-80 Å. plos.org

Model Description Key Features Supporting Evidence
Toroidal Pore Peptides induce membrane curvature, forming a pore lined by both peptides and lipid headgroups.Continuous bending of lipid leaflets; phospholipids are part of the pore lining.Neutron scattering, cryo-EM, molecular dynamics simulations. latrobe.edu.aumdpi.comresearchgate.netnih.govplos.org

Carpet Model of Membrane Disruption

The carpet model offers an alternative mechanism that does not necessarily involve the formation of discrete, stable pores. mdpi.comunina.it In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. frontiersin.orglatrobe.edu.aunih.gov This accumulation is driven by the initial electrostatic interactions with anionic phospholipids. unina.it

Model Description Key Features Supporting Evidence
Carpet Model Peptides accumulate on the membrane surface, disrupting its integrity in a detergent-like manner.No stable pore formation; membrane lysis through micellization or transient defects.Consistent with the action of some antimicrobial peptides that do not form stable channels. frontiersin.orglatrobe.edu.aumdpi.comunina.itnih.govplos.org

Pore Dynamics and Peptide Translocation

The process of pore formation is dynamic and transient. nih.gov Studies on magainin 2 have shown that the formation of channels or pores is often an early event in the peptide-membrane interaction. nih.gov These pores can allow for the translocation of the peptides themselves across the lipid bilayer. mdpi.comnih.gov

The translocation of magainin 2 has been observed to be coupled with pore formation. nih.gov As the pores form, they provide a pathway for the peptides to move from the outer leaflet to the inner leaflet of the membrane. nih.gov This translocation can be a stochastic process following the disintegration of a transient pore. This dynamic nature, where pores form and dissipate, allowing for the passage of both ions and the peptides themselves, highlights the complex and multifaceted mechanism of membrane disruption by magainins. latrobe.edu.aumdpi.comnih.gov

Process Description Significance Supporting Evidence
Pore Dynamics Pores are transient structures that form and dissipate over time.Allows for leakage of cellular contents and peptide translocation.Dye efflux assays showing transient leakage. nih.gov
Peptide Translocation Movement of peptides from the outer to the inner leaflet of the membrane.May contribute to intracellular effects and further membrane disruption from within.Resonance energy transfer experiments. mdpi.comnih.gov

Intracellular Targets and Pathways of Action of this compound

While the primary mode of action for many antimicrobial peptides (AMPs), including magainins, involves the disruption of the cell membrane, a growing body of evidence indicates that they can also translocate into the cytoplasm and interact with various intracellular targets. researchgate.netfrontiersin.org These internal mechanisms can work in concert with membrane permeabilization to ensure effective microbial cell death.

Interaction with Nucleic Acids and Proteins

Once inside the microbial cell, AMPs can interfere with essential physiological processes by binding to intracellular molecules. researchgate.netfrontiersin.org The antimicrobial mechanisms can include the inhibition of cell wall biosynthesis, interference with DNA and RNA functions, and the disruption of protein synthesis. researchgate.net

Research on Magainin-2, a close homolog of this compound, has identified specific protein interactions that are critical to its antimicrobial activity. One key target in Escherichia coli is the BamA protein. researchgate.net BamA is a crucial component of the BAM complex, which is responsible for the correct folding and insertion of β-barrel Outer Membrane Proteins (OMPs) into the outer membrane. researchgate.net By interacting with BamA, Magainin-2 impairs the proper assembly of these vital outer membrane proteins, leading to a gradual decrease in their production and compromising the integrity of the bacterial cell envelope. researchgate.net This interaction highlights a specific, non-membranolytic mechanism that contributes to cell death. While it is a known mechanism for AMPs to target nucleic acids and inhibit processes like DNA replication, specific studies detailing the direct interaction of this compound with nucleic acids are less common than those focusing on membrane and protein targets. frontiersin.org

Induction of Reactive Oxygen Species (ROS) Generation

The generation of reactive oxygen species (ROS) is another significant intracellular mechanism of action for many AMPs. nih.govmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that are generated during normal cellular metabolism. nih.gov While they play roles in cell signaling at low concentrations, excessive levels lead to oxidative stress, which can cause widespread damage to cellular components like lipids, proteins, and DNA. nih.govnih.gov

Treatment of cells with certain AMPs has been shown to promote the generation of ROS. nih.gov Mitochondria are considered the primary source of endogenous ROS, and mitochondrial dysfunction is closely linked to increased ROS production and the initiation of apoptosis. nih.govfrontiersin.org This accumulation of intracellular ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage and contributing to the activation of cell death pathways. nih.gov

Activation of Caspases and Apoptosis-Like Cell Death Pathways

Magainins can induce a form of programmed cell death in bacteria that shares morphological and biochemical hallmarks with apoptosis in eukaryotic cells. nih.gov Apoptosis is a controlled process involving a cascade of specific enzymes, primarily caspases, which dismantle the cell in an orderly fashion. mdpi.com This process is characterized by features such as cell shrinkage, chromatin condensation, DNA fragmentation, and the externalization of phosphatidylserine (B164497) from the inner to the outer leaflet of the cell membrane. nih.govmdpi.com

Studies on Magainin-2 have demonstrated its ability to induce these apoptosis-like features in E. coli. nih.gov Key observations include:

Phosphatidylserine Externalization: Detected using Annexin V staining, indicating a loss of membrane asymmetry. nih.gov

DNA Fragmentation and Chromatin Condensation: Observed through TUNEL and DAPI assays, respectively. nih.gov

Caspase Activation: The activity of caspase-like proteins in bacteria was confirmed using specific markers like FITC-VAD-FMK. nih.gov

The activation of caspases is a central event in apoptosis. mdpi.com These proteases exist as inactive zymogens and are activated through distinct signaling pathways, ultimately leading to the cleavage of critical cellular substrates and cell death. mdpi.commdpi.com The ability of magainins to trigger a caspase-dependent, apoptosis-like death cascade represents a sophisticated mechanism of action that goes beyond simple membrane lysis. nih.gov

Table 1: Apoptosis-Like Features Induced by Magainin in Bacteria

Feature Description Detection Method Example Reference
Membrane Asymmetry Loss The phospholipid phosphatidylserine moves from the inner to the outer membrane leaflet. Annexin V Staining nih.gov
Chromatin Condensation The genetic material in the nucleoid region becomes densely packed. DAPI Staining nih.gov
DNA Fragmentation The chromosomal DNA is cleaved into smaller fragments. TUNEL Assay nih.gov
Caspase-like Activation Activation of cysteine proteases that are functionally similar to eukaryotic caspases. FITC-VAD-FMK Staining nih.gov

Perturbation of Osmotic Balance

The foundational mechanism of action for magainins is the disruption of the cell membrane's barrier function, which leads to a fatal perturbation of osmotic balance. sb-peptide.com Magainins are cationic and amphipathic, meaning they possess both charged and hydrophobic regions. frontiersin.org Upon encountering a microbial membrane, they fold into an α-helical structure. sb-peptide.com This structure interacts with the lipid bilayer, inducing high curvature and leading to the formation of pores through a "toroidal" mechanism. frontiersin.org These pores or channels disrupt the membrane's integrity, causing the leakage of essential ions and small molecules from the cytoplasm and a corresponding influx of water, ultimately leading to cell swelling and lysis. frontiersin.orgsb-peptide.com Even at low concentrations, magainins can form small pores permeable to protons, which disrupts the transmembrane potential and proton motive force, critical for cellular energy production, without causing immediate, large-scale lysis. arxiv.org

Specificity Mechanisms towards Microbial vs. Eukaryotic Cells

A key feature of magainins is their ability to selectively target and kill microbial cells while exhibiting lower toxicity towards host eukaryotic cells. nih.govmdpi.com This specificity is not absolute but is based on fundamental differences between microbial and mammalian cell membranes. frontiersin.orgnih.gov

The primary factors governing this selectivity are membrane composition and electrostatic potential. nih.govresearchgate.net

Membrane Lipid Composition: Bacterial membranes are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol and cardiolipin, which creates a strong negative surface charge that electrostatically attracts the cationic magainin peptides. frontiersin.orgsb-peptide.com In contrast, the outer leaflet of eukaryotic cell membranes is predominantly composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine and sphingomyelin. researchgate.net

Presence of Cholesterol: Eukaryotic membranes contain a high concentration of cholesterol, a sterol that is absent in bacterial membranes. nih.gov Cholesterol is believed to play a direct role in protecting eukaryotic cells. It has been proposed that cholesterol interacts with magainin molecules, possibly through hydrogen bonding, which inhibits the peptide from forming the aggregated, pore-forming structures necessary for cell lysis. nih.gov

Transmembrane Potential: Microbial cells typically maintain a more negative transmembrane potential (-130 to -150 mV) compared to mammalian cells (-90 to -110 mV). researchgate.net This stronger negative potential in bacteria further enhances the attraction of the positively charged magainin peptides to the microbial membrane. researchgate.net

One structural feature of magainins thought to be critical for this specificity is the presence of a Glutamic acid (Glu) residue on the nonpolar face of the amphipathic helix. nih.gov This feature is absent in less specific lytic peptides. The interaction between this Glu residue and membrane cholesterol is hypothesized to be a key reason for the reduced lytic activity of magainins against eukaryotic cells. nih.gov

Table 2: Comparison of Factors Influencing Magainin Specificity

Feature Microbial Cell Membranes Eukaryotic Cell Membranes Implication for Magainin Activity Reference
Surface Charge Highly Anionic (Negative) Largely Zwitterionic (Neutral) Strong electrostatic attraction to microbial membranes. frontiersin.orgsb-peptide.com
Key Phospholipids Phosphatidylglycerol, Cardiolipin Phosphatidylcholine, Sphingomyelin Promotes initial binding of cationic peptide. frontiersin.orgsb-peptide.com
Sterol Content Lacks Cholesterol Rich in Cholesterol Cholesterol inhibits the formation of lytic pores. nih.gov
Transmembrane Potential Highly Negative (~ -140 mV) Less Negative (~ -100 mV) Enhances attraction to microbial membranes. researchgate.net

Structure Activity Relationships Sar and Peptide Engineering of Magainin St1 Analogues

Impact of Amino Acid Substitutions on Activity and Specificity

While extensive research into amino acid substitutions has been conducted on the closely related Magainin 2, direct studies on Magainin-St1 are less common. However, the principles governing the activity and specificity of the magainin family provide a framework for understanding how such modifications would likely impact this compound.

Role of Cationic Charge and Hydrophobicity

The antimicrobial action of magainin peptides is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of microbial cell membranes. mdpi.com Increasing the net positive charge, typically by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine, can enhance this initial interaction. mdpi.com Studies on Magainin 2 have demonstrated that increasing the cationic charge up to a certain threshold (e.g., +5) can optimize antimicrobial activity and selectivity. nih.govcore.ac.uk

Hydrophobicity is another critical factor that facilitates the insertion of the peptide into the hydrophobic core of the bacterial membrane, leading to its disruption. mdpi.commdpi.com A delicate balance between cationic charge and hydrophobicity is essential. While increased hydrophobicity can enhance antimicrobial potency, it can also lead to a loss of selectivity and increased toxicity toward host cells if not properly balanced. nih.gov For magainin analogues, it has been shown that selectivity can be restored by modulating the hydrophobicity of the non-polar face of the helix. nih.gov

Influence of Amphiphilicity and Alpha-Helical Stability

Magainin peptides, including this compound, are known to adopt an amphipathic α-helical conformation upon interacting with a membrane environment. mdpi.comfrontiersin.orgsb-peptide.com This structure places hydrophobic amino acid residues on one side of the helix and hydrophilic (cationic) residues on the other. This facial amphiphilicity is crucial for membrane permeabilization. google.com

The stability of this α-helical structure plays a significant role in the peptide's antimicrobial efficacy. nih.gov Modifications that enhance α-helical stability, such as substituting amino acids with low helical propensity (like glycine) with high-propensity residues (like alanine), have been shown to increase the antimicrobial activity of Magainin 2 analogues. google.comnih.gov Conversely, substitutions that disrupt the helical structure can lead to reduced activity. frontiersin.org While specific studies on this compound are limited, the presence of residues like glycine (B1666218) and serine suggests that its helical stability could be a target for enhancement through peptide engineering.

Design and Synthesis of Modified this compound Analogues

The design of modified AMPs aims to enhance their therapeutic potential by improving antimicrobial potency and selectivity while minimizing toxicity.

Truncation and Terminal Modifications

Studies on peptides from the magainin family have explored the effects of altering peptide length. N-terminal truncation of some antimicrobial peptides has been shown to enhance their activity by removing regions not essential for the core α-helical structure and increasing the net positive charge. nih.gov For neuropeptide Y, which shares structural similarities with magainins, truncation of the N-terminus resulted in a significant increase in antifungal activity, suggesting that only the α-helical region is necessary for its function. nih.gov

Modifications to the peptide termini can also influence activity. For instance, adding a stretch of cationic residues to the N- or C-terminus of Magainin 2 has been shown to boost its antimicrobial activity significantly without a corresponding increase in hemolytic properties. mdpi.com Such strategies could potentially be applied to this compound to enhance its therapeutic index.

Novel Peptide Design Strategies (e.g., Hybrid Peptides)

A promising strategy in AMP development is the creation of hybrid peptides, which combine sequences from two or more different peptides to harness their respective strengths. nih.govjmb.or.kr For example, hybrids of cecropin (B1577577) A and Magainin 2 have been designed, resulting in peptides with potent antimicrobial activity and low hemolytic effects. nih.govnih.gov One such study showed that a hybrid composed of cecropin A (1-8) and Magainin 2 (1-12) had its antimicrobial activity remarkably increased by a single amino acid substitution, without a significant change in toxicity. nih.gov Another approach involves creating hybrids of magainin with thanatin, which have shown inhibitory effects against a broad spectrum of bacteria. frontiersin.org These design principles could be applied to this compound to create novel peptides with improved characteristics.

Synergistic Effects with Co-occurring Amphibian Peptides (e.g., PGLa)

One of the most significant findings related to this compound is its synergistic activity with another peptide from S. tropicalis, PGLa-St1. plos.org Individually, both this compound and PGLa-St1 exhibit very weak antimicrobial effects. However, when combined, their potency is dramatically enhanced. plos.org

This synergistic phenomenon is well-documented for their orthologs in Xenopus laevis, Magainin 2 and PGLa. nih.govresearchgate.netnih.gov The mechanism is believed to involve the formation of supramolecular complexes between the two peptides and lipids in the bacterial membrane. researchgate.netnih.gov This complex formation leads to a significant increase in the membrane affinity for both peptides, particularly in membranes with a lipid composition similar to that of bacteria. nih.govresearchgate.net Molecular dynamics simulations suggest that Magainin 2 helps to tilt and insert PGLa into the lipid bilayer, facilitating pore formation. frontiersin.org

A study on the S. tropicalis peptides demonstrated this synergistic effect against Staphylococcus aureus. While this compound alone had a Minimum Inhibitory Concentration (MIC) greater than 512 µM, and PGLa-St1 had an MIC of 512 µM, a 1:1 combination of the two resulted in a combined MIC of 64 µM. plos.org

**Table 1: Synergistic Antimicrobial Activity of this compound and PGLa-St1 against *S. aureus***

Peptide Individual MIC (µM) Combined MIC (1:1 Ratio) (µM)
This compound >512 \multirow{2}{*}{64}
PGLa-St1 512

Data sourced from a study on antimicrobial peptides from S. tropicalis. plos.org

This strong synergistic interaction highlights a key aspect of the natural defense system of amphibians and presents an important strategy for developing combination therapies based on this compound.

Molecular Basis of Synergism in Membrane Interactions

This compound is an antimicrobial peptide that, while weak on its own, exhibits a powerful synergistic effect when combined with PGLa-St1. This phenomenon is orthologous to the well-documented synergism between Magainin 2 and PGLa from the frog Xenopus laevis. The molecular underpinnings of this synergy are rooted in complex peptide-peptide and peptide-lipid interactions at the bacterial membrane, leading to enhanced membrane permeabilization and cell death. plos.org

Formation of Supramolecular Complexes: The synergistic action of the this compound and PGLa-St1 pair is not merely additive; it involves the formation of functional hetero-domains or supramolecular complexes at the membrane interface. researchgate.net This assembly is crucial for their enhanced biological activity. Molecular dynamics simulations and experimental data for the orthologous Magainin 2/PGLa pair suggest that the two peptides form parallel heterodimers which then aggregate. plos.orgnih.gov This aggregation is induced by the magainin peptide and is a prerequisite for pore formation. nih.gov The 1:1 stoichiometry of the two peptides is generally found to be the most effective ratio for this synergistic activity. plos.org

Differential Roles and Orientations in the Membrane: Solid-state NMR and molecular dynamics studies reveal that the two peptides play distinct roles upon interacting with a lipid bilayer. This compound's ortholog, Magainin 2, tends to remain on the surface of the membrane, interacting with the lipid headgroups. plos.orgnih.gov In contrast, PGLa-St1 (like PGLa) is induced to insert into the hydrophobic core of the membrane, adopting a tilted or fully transmembrane orientation. nih.govnih.gov Magainin facilitates this insertion, possibly by causing localized thinning of the membrane or by altering the lipid curvature. plos.org This cooperative action allows the peptides to form stable pores that would not be efficiently formed by either peptide alone. plos.orgnih.gov

The orientation of the peptides is highly dependent on the lipid composition of the membrane. In membranes with negative spontaneous curvature, which is characteristic of bacterial membranes rich in phosphatidylethanolamine (B1630911) (PE), both peptides tend to align flat on the membrane surface. nih.gov It is in these membranes that the synergistic activity is most pronounced, leading to an order-of-magnitude increase in the membrane affinity of the peptide mixture. researchgate.netnih.gov In contrast, in membranes with positive spontaneous curvature (more typical of eukaryotic cells), PGLa may insert while Magainin remains on the surface. nih.gov

The table below summarizes the observed orientations of the orthologous peptides Magainin 2 and PGLa in different lipid environments, which provides insight into the mechanism of this compound/PGLa-St1.

Peptide(s)Lipid EnvironmentMagainin OrientationPGLa OrientationSynergistic Outcome
Magainin 2 aloneSaturated lipids (e.g., DMPC/DMPG)Surface (S-state)-Low Activity
PGLa aloneSaturated lipids (e.g., DMPC/DMPG)-Tilted (T-state)Low Activity
Magainin 2 + PGLaSaturated lipids (e.g., DMPC/DMPG)Surface / Slightly TiltedTransmembrane (I-state)High Synergy
Magainin 2 + PGLaUnsaturated lipids (e.g., POPC/POPG)Surface (S-state)Surface (S-state)High Synergy

Data derived from solid-state NMR studies on the orthologous Magainin 2/PGLa system. nih.gov

Research Findings on Antimicrobial Activity: The synergistic interaction between this compound and PGLa-St1 dramatically enhances their antimicrobial efficacy. While this compound alone shows very weak activity against bacteria like Staphylococcus aureus, its combination with PGLa-St1 results in a potent antimicrobial effect.

The table below presents the Minimum Inhibitory Concentration (MIC) values that illustrate this synergy.

PeptideTarget OrganismMIC (Individual)MIC (1:1 Combination)
This compoundS. aureus>512 µM32 µM
PGLa-St1S. aureus512 µM32 µM

Data sourced from studies on peptides from S. tropicalis.

Analytical and Methodological Approaches in Magainin St1 Research

Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in elucidating the structural properties of Magainin-St1, particularly its conformational changes upon interacting with membrane-mimicking environments.

Fluorescence Spectroscopy for Membrane Integrity and Binding Studies

While fluorescence spectroscopy is a common method for studying the membrane interactions of the broader magainin family, specific studies detailing the use of this technique for this compound's direct effect on membrane integrity or for its binding kinetics were not found in the provided research. General biophysical characterization of similar peptides often employs fluorescence leakage assays and measurements of Laurdan general polarization to confirm their membrane-disrupting nature. vulcanchem.com

Fourier-Transform Infrared (FTIR) Spectroscopy

There are no specific Fourier-Transform Infrared (FTIR) Spectroscopy studies focused solely on this compound available in the retrieved search results. However, research on the magainin family frequently uses FTIR to determine the secondary structure of the peptides within lipid bilayers. mdpi.com

Initial structural studies on this compound (XT-7) have been performed using a related spectroscopic technique, Circular Dichroism (CD). These CD studies revealed that this compound exists in a random, unstructured coil conformation when in an aqueous solution at a neutral pH. nih.gov However, upon introduction to a membrane-mimetic solvent (50% trifluoroethanol), the peptide undergoes a significant conformational change, adopting an amphipathic alpha-helical structure. nih.govnih.govresearchgate.net This structural transition is a hallmark of many antimicrobial peptides, which fold upon interaction with the bacterial membrane. The stability of this helical structure and its correlation with biological activity have been explored through the creation of peptide analogues. For instance, an analogue of XT-7, [G4K]XT-7, was found to have a more restricted alpha-helical conformation, which correlated with a decrease in hemolytic activity while retaining potent antimicrobial properties. nih.gov

Table 1: Conformational Characteristics of this compound (XT-7) determined by Circular Dichroism Spectroscopy

Condition Observed Secondary Structure Reference
Aqueous Solution (pH 7.0) Random Coil (unstructured) nih.gov
50% Trifluoroethanol Alpha-helical nih.govnih.gov

Microscopy and Imaging Techniques for Cellular Effects

Microscopy techniques are vital for visualizing the morphological consequences of antimicrobial peptide action on target cells.

Transmission Electron Microscopy (TEM) for Morphological Changes

Specific research employing Transmission Electron Microscopy (TEM) to observe the morphological changes in bacterial or other cells induced by this compound was not identified in the available search results. This technique is commonly used to visualize ultrastructural damage, such as membrane disruption and cell lysis, caused by other antimicrobial peptides.

Electrochemical and Biophysical Assays for Membrane Interactions

A range of biophysical assays are used to probe the interactions between antimicrobial peptides and model membranes, providing insight into their mechanism of action. While the primary mechanism for related peptides involves membrane disruption and pore formation, specific data for this compound is limited. vulcanchem.complos.org Studies on analogues of this compound (XT-7) have indirectly explored these interactions by correlating changes in cationicity and helicity with biological activity, suggesting that electrostatic and hydrophobic interactions are key drivers for its membrane-disrupting function. nih.govnih.gov

Molecular Biology and Genetic Techniques

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a crucial technique for verifying that a peptide identified from a natural source is indeed a genetically encoded product. researchgate.netnih.gov This method is used to detect the presence and quantity of specific messenger RNA (mRNA) transcripts in a tissue sample. For this compound, RT-PCR has been used to confirm that its corresponding gene is actively expressed in the skin of the frog, Xenopus tropicalis. researchgate.netnih.gov

The process begins with the extraction of total RNA from the target tissue, in this case, the frog's skin. ifremer.fr This RNA pool contains all the mRNA molecules that the cells were actively transcribing. Next, the enzyme reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand from the mRNA template. ifremer.fr This step is necessary because the standard PCR technique amplifies DNA, not RNA. Once the cDNA library is created, it serves as the template for a standard PCR analysis. Primers—short, synthetic DNA fragments designed to be complementary to the specific gene sequence for this compound—are used to amplify that gene. If the this compound gene is being expressed in the tissue, its mRNA will be present, converted to cDNA, and subsequently amplified by PCR. The resulting PCR product can be visualized on an agarose (B213101) gel, confirming the gene's expression.

Studies have successfully used RT-PCR to confirm the gene expression of this compound (also identified in some studies as Pxt-3) in the skin of X. tropicalis, validating that it is a naturally produced secretory peptide. researchgate.netnih.gov

Table 3: General Steps for RT-PCR Gene Expression Analysis

StepDescriptionPurposeSource
1. RNA IsolationTotal RNA is extracted from the tissue of interest (e.g., X. tropicalis skin).To obtain the mRNA transcripts for all expressed genes. ifremer.fr
2. Reverse TranscriptionThe enzyme reverse transcriptase synthesizes single-stranded cDNA from the mRNA templates.To convert RNA into a more stable DNA format that can be used for PCR. ifremer.fr
3. PCR AmplificationThe specific cDNA target (gene for this compound) is amplified using gene-specific primers and a DNA polymerase.To create millions of copies of the target gene sequence, making it detectable. nih.gov
4. DetectionThe amplified DNA product is visualized, typically through agarose gel electrophoresis.To confirm the presence of the amplified gene, which indicates its expression in the original tissue sample. ifremer.fr

The process involves using a synthetic DNA primer that contains the desired mutation. wikipedia.org This primer is annealed to a plasmid containing the wild-type gene for this compound and extended by a DNA polymerase, creating a new plasmid that incorporates the mutation. nih.gov This mutated gene can then be expressed in a host system (like E. coli) to produce the modified peptide. The altered peptide is then purified and its activity is compared to the original, wild-type this compound.

For this compound, SAR studies using site-directed mutagenesis could explore:

The role of cationic residues (e.g., Lysine): Replacing lysine (B10760008) with a neutral amino acid (like Alanine) could determine the importance of positive charge for the initial electrostatic interaction with bacterial membranes.

The importance of hydrophobicity: Altering hydrophobic residues (e.g., Leucine, Isoleucine) could reveal how these amino acids contribute to membrane insertion and disruption.

Structural requirements: Introducing or removing residues that influence the formation of the α-helical structure could clarify the importance of this secondary structure for its antimicrobial mechanism.

Table 4: Hypothetical SAR Study of this compound using Site-Directed Mutagenesis

Original Residue (Position)MutationHypothesis Being TestedPotential Outcome
Lysine (e.g., at position 10)Lys -> Ala (K10A)The positive charge at this position is critical for binding to negatively charged bacterial membranes.Reduced antimicrobial activity, indicating the importance of the positive charge.
Glycine (B1666218) (e.g., at position 13)Gly -> Ala (G13A)The flexibility provided by Glycine is important for peptide-membrane interaction or pore formation.Altered activity (either increased or decreased), providing insight into the structural role of this position.
Isoleucine (e.g., at position 5)Ile -> Ala (I5A)The hydrophobicity of this residue is essential for insertion into the lipid core of the membrane.Significantly reduced membrane leakage and antimicrobial activity.

Proteomic and Chromatographic Characterization

Mass spectrometry (MS) is an indispensable analytical technique for the definitive identification and characterization of peptides from complex biological mixtures, such as the skin secretions of amphibians. researchgate.net this compound was successfully identified from the skin of Xenopus tropicalis using MS-based proteomic approaches. nih.gov

The primary technique used in its discovery was Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). researchgate.net In this method, the sample (e.g., skin secretion) is co-crystallized with a matrix material on a target plate. A pulsed laser is fired at the sample, causing the matrix to absorb the energy and desorb, carrying the peptide molecules into the gas phase as ions. These ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight for the peptide, creating a "peptide mass fingerprint." researchgate.net

For more detailed characterization and unambiguous identification, MS is often coupled with liquid chromatography (LC) in a technique called LC-MS/MS. semanticscholar.org In this setup, the complex peptide mixture is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. In tandem mass spectrometry (MS/MS), specific peptide ions identified in the first MS scan are selected, fragmented, and then analyzed in a second MS scan. The resulting fragmentation pattern provides sequence information that can be used to identify the peptide by searching protein and DNA databases. semanticscholar.org this compound (also identified as Pxt-3) was confirmed as a secretory molecule from X. tropicalis through analysis of secretory fluids by MALDI-MS and its sequence was confirmed by nanoLC-MS/MS. researchgate.netnih.govsemanticscholar.org

Table 5: Mass Spectrometry Data for this compound (Pxt-3) Identification

TechniqueFinding/PurposeSource
Direct Tissue MALDI-MSInitial isolation and identification of novel peptides, including Pxt-3 (this compound), directly from X. tropicalis skin slices. researchgate.net
Conventional MALDI-MSConfirmed the presence of this compound (Pxt-3) as a secretory molecule in collected skin fluids. nih.gov
nanoLC-MS/MSUsed for fragmentation and sequencing, confirming the amino acid sequence of the peptide and matching it to gene predictions. semanticscholar.org
Peptide IdentityThe peptide Pxt-3 was found to be identical to this compound. researchgate.netnih.gov

Amino Acid Composition Analysis

Amino acid composition analysis is a fundamental analytical technique used to determine the constituent amino acids of a peptide or protein. This process typically involves the acid hydrolysis of the peptide bond, followed by the separation, identification, and quantification of the individual amino acids. The resulting composition provides crucial insights into the physicochemical properties of the peptide, such as its isoelectric point, hydrophobicity, and potential for forming secondary structures. In the study of this compound, this analysis is the first step in understanding its unique structure and function.

Research has identified this compound as a 23-residue peptide. plos.orgnih.gov Its primary structure, or amino acid sequence, was deduced from the corresponding nucleotide sequence of genomic DNA from the African clawed frog, Silurana tropicalis (also known as Xenopus tropicalis). nih.govresearchgate.net Further peptidomic studies of skin secretions from Xenopus tropicalis have confirmed the existence of a peptide, designated Pxt-3, which is identical to this compound. researchgate.net

The specific amino acid sequence for this compound is: Gly-Leu-Lys-Glu-Val-Ala-His-Ser-Ala-Lys-Lys-Phe-Ala-Lys-Gly-Phe-Ile-Ser-Gly-Leu-Thr-Gly-Ser

A detailed breakdown of the amino acid count and their respective percentages in the this compound sequence is presented below.

Amino Acid Composition of this compound

Amino Acid3-Letter Code1-Letter CodeCountPercentage (%)
AlanineAlaA313.04%
GlycineGlyG417.39%
SerineSerS313.04%
LysineLysK313.04%
LeucineLeuL28.70%
PhenylalaninePheF28.70%
Glutamic AcidGluE14.35%
ValineValV14.35%
HistidineHisH14.35%
IsoleucineIleI14.35%
ThreonineThrT14.35%
Aspartic AcidAspD00.00%
ArginineArgR00.00%
AsparagineAsnN00.00%
GlutamineGlnQ00.00%
CysteineCysC00.00%
MethionineMetM00.00%
ProlineProP00.00%
TryptophanTrpW00.00%
TyrosineTyrY00.00%
Total 23 100.00%

Detailed Research Findings

Notably, the composition of this compound shows significant differences when compared to the archetypal Magainin-1 and Magainin-2, which are isolated from the related species Xenopus laevis. nih.govmedchemexpress.comrcsb.orgresearchgate.net For instance, this compound lacks Methionine, which is present in Magainin-1, and Asparagine, which is found in Magainin-2. medchemexpress.comresearchgate.net Furthermore, this compound contains Glutamic Acid, Valine, and Threonine, which are not all present in the same combination in the other magainins. Studies have noted that this compound has significant sequence homology with Magainin-1 and Magainin-2, yet these compositional differences are critical in defining its specific structural and functional properties. researchgate.net The peptide lacks several amino acids, including Cysteine, Aspartic Acid, Tyrosine, and Tryptophan. researchgate.net This compositional profile is essential for understanding its behavior in different environments and its interactions with microbial membranes.

Functional Activities of Magainin St1 in Model Systems

In Vitro Antimicrobial Activity against Prokaryotic Organisms

Magainin-St1, a member of the magainin family of antimicrobial peptides (AMPs) isolated from the skin of the African clawed frog Xenopus laevis, demonstrates a broad spectrum of activity against various prokaryotic organisms. nih.gov Its primary mechanism of action involves permeabilizing the cell membranes of microbes, leading to cell death. nih.gov This activity is attributed to the peptide's cationic and amphipathic nature, which facilitates interaction with the negatively charged components of bacterial membranes. semanticscholar.org

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Listeria ivanovii, Enterococcus faecalis)

Research indicates that magainins exhibit activity against Gram-positive bacteria. For instance, Magainin I, a closely related peptide, has been shown to be effective against Staphylococcus aureus, Listeria ivanovii, and Enterococcus faecalis. nih.gov When immobilized on a surface, Magainin I reduced the adhesion of these bacteria by over 50% and killed the bacteria that did adhere. nih.gov However, studies focusing specifically on this compound have shown it to have no significant effect on S. aureus at concentrations up to 512 µM when acting alone. plos.org Interestingly, a synergistic effect was observed when this compound was combined with another peptide, PGLa-St1, resulting in a combined minimum inhibitory concentration (MIC) of 64 µM against S. aureus. plos.org

The analog MSI-78, derived from magainin, has demonstrated notable activity against various Staphylococcus species. nih.gov It has shown efficacy against both methicillin-susceptible Staphylococcus aureus (MSSA) and Staphylococcus epidermidis. nih.gov Another magainin analog, MSI-1, displayed potent antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 4-16 μg/ml. thno.org

Efficacy of Magainin Peptides against Gram-Positive Bacteria
PeptideBacterial SpeciesObserved EffectMIC (µM)Source
This compoundStaphylococcus aureusNo significant effect alone>512 plos.org
This compound + PGLa-St1Staphylococcus aureusSynergistic activity64 (combined) plos.org
Magainin I (immobilized)Staphylococcus aureus>50% reduction in adhesion and bactericidal activityN/A nih.gov
Magainin I (immobilized)Listeria ivanovii>50% reduction in adhesion and bactericidal activityN/A nih.gov
Magainin I (immobilized)Enterococcus faecalis>50% reduction in adhesion and bactericidal activityN/A nih.gov
MSI-78Staphylococcus aureus (MSSA)Inhibitory activity4-16 (µg/ml) nih.gov
MSI-78Staphylococcus epidermidisInhibitory activity4-8 (µg/ml) nih.gov
MSI-1Gram-positive bacteriaPotent antimicrobial activity4-16 (µg/ml) thno.org

Efficacy against Gram-Negative Bacteria (e.g., Escherichia coli, Acinetobacter baumannii)

Magainins have demonstrated significant efficacy against Gram-negative bacteria. nih.govmdpi.com The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents a primary target for these cationic peptides. thno.org Magainin 2 has shown excellent antibacterial activity against strains of Acinetobacter baumannii, a pathogen known for its multi-drug resistance. semanticscholar.orgmdpi.com This activity is maintained even at physiological salt concentrations. nih.gov

Studies on Magainin 2 have reported Minimum Inhibitory Concentration (MIC) values against A. baumannii ranging from 4.9 to 64 µg/mL. researchgate.net Furthermore, a magainin analog, MSI-1, exhibited potent activity against Escherichia coli, including penicillin-resistant strains. thno.org Time-kill assays revealed that MSI-1 could completely eliminate NDM-1-carrying recombinant E. coli within 4 hours of co-incubation. thno.org Another magainin analog, MSI-78, also showed bactericidal activity against E. coli and A. baumannii. nih.gov

Efficacy of Magainin Peptides against Gram-Negative Bacteria
PeptideBacterial SpeciesObserved EffectMICSource
Magainin 2Acinetobacter baumanniiExcellent antibacterial activity4.9-64 µg/mL researchgate.net
MSI-1Escherichia coli (penicillin-resistant)Potent bactericidal effect4-16 µg/ml thno.org
MSI-78Escherichia coliBactericidal activity1.25-40 mg/L nih.gov
MSI-78Acinetobacter baumanniiBactericidal activity1.25-40 mg/L nih.gov

Antifungal and Antiparasitic Activities in Model Systemsnih.govthno.orgnih.govmdpi.comnih.gov

Beyond their antibacterial properties, magainins exhibit a broader spectrum of antimicrobial action, including activity against fungi and protozoan parasites. nih.govnih.gov This versatility underscores their potential as broad-spectrum antimicrobial agents.

Activity against Fungi (e.g., Candida albicans, Batrachochytrium dendrobatidis)

Magainins have been shown to be effective against fungal pathogens. mdpi.com Magainin 2, for instance, strongly inhibits the growth of Batrachochytrium dendrobatidis, a chytrid fungus responsible for significant declines in global amphibian populations. mdpi.com The peptide is also an effective agent against Candida albicans, a common human fungal pathogen. mdpi.complos.org The analog MSI-78 has also demonstrated inhibitory activity against C. albicans. nih.gov The mechanism of action against fungi is believed to be similar to that against bacteria, involving the disruption of the cell membrane. mdpi.com

Antifungal Activity of Magainin Peptides
PeptideFungal SpeciesObserved EffectSource
Magainin 2Batrachochytrium dendrobatidisStrong growth inhibition mdpi.com
Magainin 2Candida albicansEffective antimicrobial agent mdpi.com
MSI-78Candida albicansInhibitory activity nih.gov

Activity against Protozoa (e.g., Paramecium caudatum, Trypanosoma brucei)

The antimicrobial activity of magainins extends to protozoan parasites. Early studies demonstrated that synthetic magainin peptides induce osmotic lysis of Paramecium caudatum. nih.gov More recent research has highlighted the potential of magainins and other antimicrobial peptides against trypanosomes. nih.gov For instance, certain antimicrobial peptides have shown the ability to kill African trypanosomes, the causative agents of sleeping sickness. upf.edu While specific studies on this compound's activity against Trypanosoma brucei are limited, the general activity of the magainin class of peptides against protozoa is well-documented. nih.govplos.org The mechanism of action against these parasites is also thought to involve membrane permeabilization. upf.edu

Anti-Biofilm Activity and Biofilm Eradication Capabilitiesnih.govnih.govplos.org

Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. mdpi.com Antimicrobial peptides like magainins are being investigated for their potential to combat these resilient structures. nih.gov

Magainin 2 has demonstrated significant anti-biofilm activity against drug-resistant Acinetobacter baumannii. semanticscholar.orgmdpi.com It has been shown to both inhibit the formation of biofilms and eradicate pre-formed biofilms. nih.govresearchgate.net Studies using crystal violet staining and microscopy have confirmed the ability of Magainin 2 to reduce biofilm mass. mdpi.comresearchgate.net For example, at a concentration of 256 µM, Magainin 2 effectively disrupted established A. baumannii biofilms. mdpi.com This anti-biofilm activity is a crucial attribute, as it suggests that magainins could be effective in treating chronic infections associated with biofilm formation. mdpi.com The proposed mechanism for this activity involves the disruption of the membranes of the bacteria within the biofilm. mdpi.com

Anti-Biofilm Activity of Magainin 2 against Acinetobacter baumannii
Concentration of Magainin 2Observed EffectSource
Low concentrations (e.g., 4 µM)Inhibition of biofilm formation mdpi.com
128 µM33.3% eradication of pre-formed biofilm mdpi.com
192 µM53.4% eradication of pre-formed biofilm mdpi.com
256 µM66.2% eradication of pre-formed biofilm mdpi.com

Interaction with Model Eukaryotic Cells (non-clinical)

The functional activities of this compound, a peptide identified from the genome of the frog Silurana tropicalis, have been evaluated against model eukaryotic systems to determine its cytotoxic potential. plos.org Research indicates that this compound exhibits very low activity against the tested vertebrate cells, which included mouse erythrocytes and spleen cell cultures. plos.org

In a comprehensive study of various peptides from S. tropicalis, this compound was found to be largely ineffective when compared to other peptides from the same species. plos.org The hemolytic activity, which measures the lysis of red blood cells, was tested against mouse erythrocytes. For this compound, the concentration required to cause 50% hemolysis (HC50) was greater than 512 µM, the highest concentration tested, indicating very weak hemolytic potential. plos.org

Similarly, the peptide's effect on immune cells was assessed by measuring its ability to inhibit the proliferation of T-lymphocytes in mouse spleen cell cultures stimulated by Concanavalin A. plos.org this compound showed no significant inhibition, with the concentration required to inhibit 50% of T-cell proliferation (IC50) also being above 512 µM. plos.org This lack of activity contrasts with other peptides from S. tropicalis, some of which showed IC50 values as low as 2 µM. plos.org These findings collectively suggest that, when acting alone, this compound has a negligible lytic or cytotoxic effect on these non-clinical model eukaryotic cells. plos.org Another peptide identified as Pxt-3, which is identical to this compound, was part of a study that characterized various peptides from Xenopus tropicalis (a synonym for S. tropicalis), although specific cytotoxicity data for Pxt-3 was not detailed in the context of other more active Pxt peptides. nih.govresearchgate.net

The general mechanism for the broader magainin family of peptides typically involves the permeabilization of cell membranes, a process that is often more effective against the anionic phospholipids (B1166683) found in bacterial and cancer cell membranes compared to the generally neutral membranes of healthy eukaryotic cells. However, the specific structure of this compound appears to render it less effective in this role against the model vertebrate cells tested. plos.org

Research Findings on this compound Activity

The table below summarizes the cytotoxic activity of this compound against model eukaryotic cells as determined by Roelants et al. (2013).

Table 1: Cytotoxic Activity of this compound against Model Eukaryotic Cells

Target Cell Type Assay Result (Concentration) Source
Mouse Red Blood Cells Hemolytic Activity (HC50) > 512 µM plos.org

Biosynthesis and Synthetic Strategies for Magainin St1

Biosynthetic Origin and Processing in Amphibian Skin

Magainin-St1 is an antimicrobial peptide (AMP) originating from the skin of the Western clawed frog, Silurana tropicalis (also referred to as Xenopus tropicalis). nih.gov In amphibians, these defense peptides are a crucial part of the innate immune system, providing a chemical shield against pathogens. plos.orgmdpi.com The biosynthesis of this compound, like other amphibian skin peptides, is a multi-step process that begins at the genetic level and involves complex post-translational modifications. plos.organnualreviews.org

The genetic blueprint for this compound is found within the frog's genome. nih.gov While the peptide itself was not initially identified in the skin secretions of S. tropicalis, analysis of the genome revealed a gene encoding a magainin-related peptide, which was named this compound. nih.govresearchgate.net This gene encodes a large precursor protein, a common feature for many active peptides in amphibian skin. plos.orgnih.gov These precursors, often called prepro-peptides, typically consist of a signal peptide, an acidic pro-region, and one or more copies of the active peptide sequence. annualreviews.orguniprot.org

The processing of this precursor into the final, active this compound peptide occurs within the granular glands of the frog's skin. annualreviews.org This process involves a series of enzymatic cleavages. plos.orgacs.org An endopeptidase, likely a metalloprotease, recognizes specific cleavage sites within the precursor protein to release the peptide fragment. acs.org In the related species Xenopus laevis, from which the first magainins were discovered, these enzymes are stored in the same glands and co-secreted with the peptides. nih.govacs.org Further processing by exopeptidases may occur to trim the peptide to its final length. plos.org Many amphibian peptides also undergo C-terminal amidation, a modification that is often crucial for their biological activity, although this specific modification for this compound is determined by its genetic template and processing enzymes. plos.org

The entire defense arsenal (B13267) of peptides in S. tropicalis, including the precursor for this compound, is encoded by a single gene cluster. plos.org This cluster evolved from a duplicated ancestral gene, highlighting a sophisticated evolutionary strategy for generating a diverse range of defense molecules from a compact genetic locus. plos.org

Chemical Peptide Synthesis Methodologies

Chemical synthesis offers a direct and highly controlled route for producing this compound and its analogues, enabling precise modifications and the incorporation of non-natural amino acids. mdpi.com The most prevalent method for this purpose is Solid-Phase Peptide Synthesis (SPPS). mdpi.combiospx.com

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves building a peptide chain sequentially while one end is attached to an insoluble solid support, or resin. This approach simplifies the purification process, as excess reagents and by-products can be washed away after each step. iris-biotech.de The most common strategy used today is Fmoc/tBu chemistry. mdpi.comunina.it

Fmoc/tBu Strategy : In this method, the N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group. iris-biotech.de This group is base-labile, meaning it can be removed under mild basic conditions (e.g., using piperidine) without affecting the acid-labile protecting groups on the amino acid side chains (e.g., tert-butyl, tBu) or the bond linking the peptide to the resin. iris-biotech.denih.gov The synthesis cycle involves:

Deprotection : Removal of the Fmoc group from the N-terminal amino acid.

Washing : Rinsing the resin to remove the deprotection agent and by-products.

Coupling : Activating the next Fmoc-protected amino acid and coupling it to the newly exposed N-terminus of the peptide chain.

Washing : Rinsing the resin to remove excess reagents.

This cycle is repeated until the full this compound sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). acs.orgsigmaaldrich.com

The table below outlines the general workflow for Fmoc-based SPPS.

StepActionReagentsPurpose
1. Resin LoadingAttach the first C-terminal amino acid to the solid support resin.Fmoc-amino acid, Coupling agentsAnchors the peptide to the solid phase.
2. DeprotectionRemove the N-terminal Fmoc protecting group.Piperidine in DMFExposes the amine for the next coupling reaction.
3. CouplingAdd the next Fmoc-protected amino acid to the growing chain.Fmoc-amino acid, Activator (e.g., HCTU), Base (e.g., DIPEA)Elongates the peptide chain.
4. RepeatRepeat steps 2 and 3 for each amino acid in the sequence.N/AAssembles the full-length peptide.
5. CleavageCleave the completed peptide from the resin and remove side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengersReleases the final, unprotected peptide into solution.
6. PurificationPurify the crude peptide.Reversed-Phase HPLCIsolates the target peptide from synthesis by-products.

Data based on standard Fmoc/tBu solid-phase peptide synthesis protocols. mdpi.comnih.gov

Chemical synthesis also allows for the creation of structural analogues, such as "stapled peptides." In this technique, specialized amino acids are incorporated into the peptide sequence to form a covalent cross-link, or "staple," which can enhance the peptide's structure and function. nih.gov This methodology has been applied to magainin derivatives to improve their delivery into cells. nih.gov

Recombinant Expression Systems for Peptide Production (e.g., Pichia pastoris)

While chemical synthesis is precise, it can be expensive for large-scale production. researchgate.netnih.gov Recombinant DNA technology provides a more cost-effective alternative for producing large quantities of peptides like this compound. mdpi.comresearchgate.net This involves introducing the gene for the peptide into a host organism, which then manufactures the peptide.

Various host systems, including bacteria, yeast, plants, and insect cells, can be used for heterologous expression of antimicrobial peptides (AMPs). researchgate.net The methylotrophic yeast Pichia pastoris is a particularly effective and widely used system for this purpose. researchgate.netsci-hub.se

Production in Pichia pastoris

P. pastoris is favored for several reasons: it can grow to very high cell densities, it can perform some post-translational modifications, and it can secrete the recombinant protein into the culture medium, which simplifies purification. mdpi.comsci-hub.se The expression of AMPs, which can be toxic to the host cell, often requires a specific strategy:

Fusion Partners : To prevent the expressed this compound from killing the host yeast cell and to protect it from degradation by host proteases, the peptide is often produced as a fusion protein. wur.nl The this compound gene is linked to the gene of a carrier protein. This design mimics the natural biosynthetic precursor, where the active peptide is part of a larger, inactive protein. wur.nl

Secretion : The gene construct often includes a signal sequence that directs the fusion protein to be secreted out of the cell and into the culture medium.

Cleavage and Purification : After fermentation, the secreted fusion protein is harvested from the medium. The fusion partner is then cleaved off using a specific chemical reagent or enzyme to release the active this compound peptide. researchgate.net The final peptide is then purified to a high degree.

Studies have shown that P. pastoris can produce higher yields of certain AMPs compared to bacterial systems like Escherichia coli. sci-hub.se

The table below compares common recombinant expression systems for peptide production.

Host SystemAdvantagesChallenges
Escherichia coli Rapid growth, high yield, well-understood genetics, low cost. nih.govLack of post-translational modifications, protein may form insoluble inclusion bodies, potential endotoxin (B1171834) contamination. wur.nl
Pichia pastoris (Yeast) High cell density fermentation, capable of some post-translational modifications, secretion of protein simplifies purification. mdpi.comsci-hub.seFermentation times can be longer than for E. coli, different glycosylation patterns than mammalian cells.
Plant Systems Low production cost for very large scale, inherent safety (no human pathogens), can accumulate large amounts of protein. nih.govLong production cycle, complex purification from plant tissues, potential for gene silencing. nih.gov

Strategies for Cost-Effective Production of this compound and Analogues

The high manufacturing cost of peptides is a significant barrier to their widespread therapeutic and commercial use. nih.govthno.org Several strategies are employed to make the production of this compound and its analogues more economically viable.

Recombinant Production : For large-scale manufacturing, switching from chemical synthesis to a recombinant expression system is a primary strategy for reducing costs. researchgate.netnih.gov Optimizing fermentation processes, such as developing specialized culture media and using auto-induction methods instead of expensive reagents like IPTG, can further lower the unit cost of production in systems like E. coli. wur.nlnih.gov Scaling up production from the lab bench to large fermenters also significantly decreases the cost per milligram of the peptide. nih.gov

Peptide Engineering and Analogue Design : Another approach is to design modified versions (analogues) of this compound that are more potent or stable.

Truncation : Creating shorter versions of a parent peptide can sometimes retain or even enhance activity while reducing the number of amino acids required for synthesis, thereby lowering the cost. thno.orgasm.org

Amino Acid Substitution : Replacing specific amino acids can enhance a peptide's activity, meaning a lower concentration is needed for the same effect. asm.org

Improved Stability : Modifications can make the peptide more resistant to degradation, increasing its functional half-life. thno.org

Optimization of Purification : The purification process often accounts for a substantial portion of the total production cost. wur.nl Developing more efficient and automated purification protocols can lead to significant savings. For secreted peptides from systems like P. pastoris, the starting material is cleaner, which can reduce the number of purification steps required.

The table below summarizes key strategies for reducing production costs.

StrategyMethodRationale
Process Optimization Scale-up of recombinant fermentation. nih.govEconomies of scale reduce the unit cost of materials and labor.
Development of auto-induction media. nih.govEliminates the need for expensive chemical inducers like IPTG.
Automation of purification steps. wur.nlReduces labor costs and increases throughput.
Peptide Design Creation of truncated analogues. thno.orgasm.orgReduces the number of amino acids, lowering raw material costs for chemical synthesis.
Design of more potent analogues. asm.orgHigher activity means smaller quantities are needed, reducing the overall amount of peptide required.

By combining optimized recombinant production with intelligent peptide design, the manufacturing of this compound and its analogues can be made more efficient and cost-effective, facilitating further research and potential application.

Future Research Directions and Biotechnological Perspectives

Deeper Elucidation of Synergistic Interaction Mechanisms

The synergistic enhancement of antimicrobial activity through peptide combinations is a key area of investigation. While much of the research has focused on the synergy between magainin 2 and PGLa, the principles underlying these interactions are likely applicable to Magainin-St1. frontiersin.orgnih.govnih.gov These peptides, when combined, exhibit a cooperative behavior that is significantly greater than their individual actions. frontiersin.orgnih.gov

Future research should focus on the specific synergistic interactions of this compound with other antimicrobial peptides. It is hypothesized that, similar to other magainins, this compound interacts with partner peptides at the membrane interface, causing membrane thinning and eventual lysis. nih.gov In membranes with lipid unsaturations, a characteristic of bacterial membranes, both peptides are thought to align parallel to the membrane surface, forming supramolecular structures that increase membrane affinity. frontiersin.orgnih.gov

Key research questions to address include:

Identifying optimal peptide partners for this compound that exhibit the highest synergistic activity.

Investigating the structural basis of these synergistic interactions using techniques like solid-state NMR and molecular dynamics simulations.

Determining the influence of lipid composition, particularly the presence of phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG), on the synergistic activity of this compound combinations. frontiersin.org

Detailed dose-response analyses of this compound in combination with other peptides will be crucial to quantify the degree of synergy and inform the design of potent antimicrobial cocktails. frontiersin.orgnih.govnih.gov

Novel Peptide Design Principles for Targeted Applications

The development of synthetic analogs of this compound holds significant promise for creating novel therapeutics with enhanced efficacy and specificity. Design principles will likely be guided by the extensive research on other magainin analogs. researchgate.netnih.govnih.gov Key strategies for designing novel peptides based on the this compound scaffold include:

Enhancing Alpha-Helicity: Modifications that stabilize the α-helical structure of magainins have been shown to increase antimicrobial activity by up to two orders of magnitude. nih.gov

Modulating Cationicity and Amphiphilicity: The cationic and amphipathic nature of magainins is crucial for their interaction with negatively charged bacterial membranes. nih.govfrontiersin.org Systematic substitution of amino acids to alter the charge distribution and hydrophobicity can lead to analogs with improved selectivity for microbial over mammalian cells. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how specific amino acid changes impact antimicrobial activity, hemolytic activity, and spectrum of action. For instance, neutralizing the C-terminus of magainin 2 by amidation increases its antimicrobial activity. nih.gov

De Novo Design of Synthetic Mimics: Creating synthetic mimics of antimicrobial peptides (SMAMPs) that capture the essential physicochemical properties of this compound can lead to the development of molecules with improved stability and reduced production costs. nih.gov These mimics can be designed to be resistant to proteases, a significant advantage over natural peptides. nih.gov

The following table outlines potential design strategies and their expected outcomes for this compound analogs:

Design StrategyModification ExampleExpected Outcome
Increase Helicity Substitution with helix-promoting residues (e.g., Alanine)Enhanced antimicrobial potency
Optimize Cationicity Substitution with Lysine (B10760008) or Arginine on the polar faceIncreased affinity for bacterial membranes
Tune Hydrophobicity Substitution of non-polar residuesImproved selectivity and reduced hemolysis
Create Hybrid Peptides Fusing this compound sequence with another AMP (e.g., Cecropin (B1577577) A)Broader spectrum of activity

Understanding Microbial Resistance Mechanisms to this compound

While antimicrobial peptides are generally considered less prone to inducing resistance compared to conventional antibiotics, bacteria can develop resistance mechanisms. nih.govmdpi.commdpi.com Understanding these mechanisms is critical for the long-term therapeutic viability of this compound. Resistance to magainins can arise from various molecular adaptations:

Alterations in Cell Envelope: Bacteria can modify the net charge of their cell surface to repel cationic peptides. This is often achieved through the D-alanylation of teichoic acids in Gram-positive bacteria or modifications to the lipid A portion of lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.comnih.gov

Increased Membrane Rigidity: Changes in membrane fluidity, such as an increase in the net charge and altered rigidity, have been observed in bacteria exposed to sub-lethal concentrations of magainin 2. nih.gov

Efflux Pumps: Overexpression of bacterial efflux pumps can actively transport this compound out of the cell, preventing it from reaching its target. nih.govnih.gov

Proteolytic Degradation: Bacteria may secrete proteases that degrade this compound, inactivating it before it can disrupt the cell membrane. nih.govmdpi.comnih.gov

A proteomic study of Escherichia coli resistant to magainin I revealed a complex metabolic response, including changes in energy and nitrogen uptake, stress response, and cell wall thickness, indicating that resistance is a multifactorial process. nih.gov Future research should involve generating this compound-resistant strains and employing multi-omics approaches to identify the specific genetic and proteomic changes that confer resistance.

Development of this compound as a Research Tool in Membrane Biology

The well-characterized membrane-disrupting properties of magainins make them excellent tools for studying biological membranes. nih.govnih.govnih.govmdpi.com this compound can be employed to investigate various aspects of membrane biology:

Probing Lipid Bilayer Dynamics: this compound can be used to study how peptide insertion affects lipid packing, membrane curvature, and the formation of transient pores. nih.govnih.govnih.gov Techniques such as surface plasmon resonance and electrochemical impedance spectroscopy can monitor the interaction of this compound with supported lipid membranes. nih.gov

Investigating Lipid-Protein Interactions: The interaction of this compound with specific membrane lipids can be explored using model membrane systems of varying compositions. mdpi.com This can provide insights into the role of different lipid species in modulating membrane protein function and peptide activity.

Studying Membrane Protein Folding and Insertion: Recent evidence suggests that magainin-2 can interact with the BAM complex in E. coli, which is responsible for the folding and insertion of outer membrane proteins. frontiersin.org this compound could be used as a tool to further investigate the mechanisms of membrane protein biogenesis and to identify potential new antibiotic targets. frontiersin.org

The use of fluorescently or isotopically labeled this compound analogs would facilitate these studies, allowing for precise tracking of the peptide's location and orientation within the membrane.

Exploration of Non-Antimicrobial Biological Activities in vitro

Beyond their antimicrobial properties, some magainins exhibit other biological activities, such as antitumor effects. nih.govresearchgate.net In vitro studies have shown that magainin can induce apoptosis in human leukemia cells. nih.gov This is thought to occur through the generation of reactive oxygen species (ROS), activation of caspase-3, and release of cytochrome c. nih.gov

Future in vitro research should investigate whether this compound possesses similar non-antimicrobial activities. Key areas of exploration include:

Anticancer Activity: Screening this compound against a panel of cancer cell lines to determine its cytotoxic and apoptotic potential.

Immunomodulatory Effects: Investigating the ability of this compound to modulate the activity of immune cells, such as macrophages and lymphocytes.

Anti-inflammatory Properties: Assessing the potential of this compound to suppress inflammatory responses in cell-based assays.

These investigations could reveal novel therapeutic applications for this compound beyond its role as an antimicrobial agent.

Q & A

Q. What advanced techniques elucidate this compound's structure-activity relationships (SAR)?

  • Guidance :
  • Alanine Scanning : Systematically replace residues to identify critical motifs for antimicrobial activity .
  • NMR Spectroscopy : Resolve 3D structures in membrane-mimetic environments (e.g., SDS micelles) .
  • Machine Learning : Train models on magainin derivative databases to predict novel analogs with enhanced properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.